1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine
Description
This compound features a 2-methylimidazo[1,2-b]pyridazine core linked via a carbonyl group to a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group. The imidazo[1,2-b]pyridazine scaffold is known for its role in kinase inhibition and receptor modulation, while the trifluoromethyl group enhances lipophilicity and metabolic stability . The piperazine moiety contributes to solubility and enables structural diversification for target engagement.
Properties
IUPAC Name |
(2-methylimidazo[1,2-b]pyridazin-6-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c1-13-12-27-17(23-13)6-5-16(24-27)18(28)26-9-7-25(8-10-26)15-4-2-3-14(11-15)19(20,21)22/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMAUCNUEVXJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry. They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Another study indicated that imidazo[1,2-b]pyridazine-containing compounds exhibited excellent inhibition of TAK1 kinase, a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb. In the case of TAK1 kinase inhibitors, the lead compound inhibited the enzymatic activity of TAK1 with an IC50 of 55 nM.
Biological Activity
1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination that includes a piperazine ring and an imidazo[1,2-b]pyridazine moiety, which may contribute to its interaction with various biological targets. The molecular formula is C19H18F3N5O, with a molecular weight of approximately 389.4 g/mol .
The structural features of this compound allow it to interact with specific biological receptors and enzymes. The trifluoromethyl group can enhance lipophilicity and bioavailability, potentially influencing its pharmacodynamics.
Mechanism of Action:
- Kinase Inhibition: Similar compounds have shown activity as kinase inhibitors, suggesting that this compound may inhibit specific kinases involved in cellular signaling pathways.
- Anti-inflammatory Activity: Given the structure's resemblance to known anti-inflammatory agents, this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha .
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities. Preliminary studies suggest the following potential activities for this compound:
- Anticancer Properties: In vitro studies have demonstrated significant inhibition of cancer cell lines, indicating its potential as a therapeutic candidate.
| Cell Line | IC50 (µM) |
|---|---|
| Karpas299 (ALK-positive) | 38 |
| BaF3-EML4-ALK G1202R | 52 |
| BaF3-EML4-ALK L1196M/G1202R | 64 |
These values suggest effectiveness against various mutations associated with cancer resistance mechanisms.
- Inhibition of Monoamine Oxidase (MAO): Similar piperazine derivatives have shown inhibitory effects on MAO-A and MAO-B, which are important in neurodegenerative disorders. For instance, certain derivatives exhibited IC50 values as low as 0.013 µM for MAO-B .
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds. For example, pyridazinone derivatives were synthesized and evaluated for their MAO inhibitory activities. Notably, one derivative exhibited selectivity for MAO-B with an IC50 value of 0.013 µM and demonstrated lower toxicity to healthy fibroblast cells compared to others .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine | Contains chlorine instead of trifluoromethyl | Potentially different biological activity due to halogen substitution |
| 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine | Similar piperazine structure | Triazole instead of imidazole may affect pharmacodynamics |
| 1-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | Similar core structure | Different aromatic substitution could lead to varied receptor interactions |
This table highlights how the unique combination of functional groups in this compound distinguishes it from related compounds.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a variety of biological activities. The following sections detail the specific applications of this compound in scientific research.
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent. Studies suggest that it may possess the ability to inhibit specific kinases, particularly AAK1 (Adaptor Associated Kinase 1), which is involved in receptor-mediated endocytosis. This inhibition can have implications for diseases where endocytosis plays a critical role, such as cancer and neurodegenerative disorders .
Anticancer Research
Compounds similar to 1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine have shown promise in anticancer research. Their ability to interact with cellular pathways involved in tumor growth and metastasis makes them valuable candidates for drug development. Preliminary studies indicate that this compound may induce apoptosis in cancer cells by modulating key signaling pathways.
Neuropharmacology
Given its structural characteristics, this compound may also be investigated for neuropharmacological applications. The modulation of neurotransmitter systems through kinase inhibition could lead to new treatments for neurological disorders such as Alzheimer's disease and schizophrenia .
Structure-Activity Relationship (SAR) Studies
The unique combination of functional groups in this compound allows for detailed SAR studies to optimize its biological activity. By modifying specific components of the molecule, researchers can assess how changes affect potency and selectivity against various biological targets .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique attributes:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine | Chlorine instead of trifluoromethyl | Different biological activity due to halogen substitution |
| 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine | Triazole instead of imidazole | Affects pharmacodynamics significantly |
| 1-{2-Methylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | Different aromatic substitution | Varied receptor interactions |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparisons
Key Observations:
- Trifluoromethyl Phenyl Group : The 3-(trifluoromethyl)phenyl substituent is conserved across analogs (e.g., ), enhancing hydrophobic interactions with target proteins and improving pharmacokinetic profiles.
- Core Heterocycle Variations: Replacement of imidazo[1,2-b]pyridazine with triazolo[4,3-b]pyridazine () or benzisoquinoline () alters binding affinity and selectivity.
- Linker Modifications: Carbonyl vs.
Physicochemical Properties
- Solubility and Stability : The piperazine ring in the target compound adopts a chair conformation, as observed in related structures (), improving aqueous solubility. The planar pyridazine ring facilitates π-π stacking in crystal lattices .
- Purity and Synthesis : The target compound’s analogs achieve high purity (e.g., 95.7% in ), comparable to intermediates in ponatinib synthesis (5.36% yield in ).
Preparation Methods
Core Heterocycle Construction
The imidazo[1,2-b]pyridazine scaffold is typically synthesized via condensation reactions between α-haloketones and 2-aminopyridazines. For example:
Carboxylic Acid Functionalization
Introducing the carboxylic acid group at position 6 requires direct carboxylation or oxidation of a methyl group :
-
Carboxylation via Palladium Catalysis : Treatment of 2-methylimidazo[1,2-b]pyridazine with CO gas in the presence of Pd(OAc)₂ and a ligand (e.g., 1,10-phenanthroline) under acidic conditions generates the 6-carboxylic acid derivative.
-
Oxidative Pathway : Oxidation of a 6-methyl substituent using KMnO₄ in acidic media (e.g., H₂SO₄/H₂O) provides moderate yields (45–60%).
Table 1: Comparison of Carboxylation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Palladium-catalyzed | Pd(OAc)₂, CO, 1,10-phenanthroline | 78 | 95 |
| Oxidative (KMnO₄) | KMnO₄, H₂SO₄, 80°C, 6 h | 55 | 88 |
Synthesis of 4-[3-(Trifluoromethyl)phenyl]piperazine
Nucleophilic Aromatic Substitution
The trifluoromethylphenyl group is introduced via Buchwald–Hartwig amination or SNAr reactions :
-
Buchwald–Hartwig Protocol : Reacting 1-bromo-3-(trifluoromethyl)benzene with piperazine using Pd₂(dba)₃ as a catalyst, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 110°C affords the substituted piperazine in 72% yield.
-
SNAr with Activated Aryl Halides : Electron-deficient aryl halides (e.g., 3-(trifluoromethyl)chlorobenzene) react with piperazine in DMF at 120°C, though yields are lower (50–60%).
Purification and Characterization
Crude products are purified via flash chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures. NMR and LC-MS confirm substitution patterns and purity.
Amide Bond Formation: Coupling Strategies
The final step involves coupling the carboxylic acid and piperazine subunits. Three principal methods are employed:
Carbodiimide-Mediated Coupling
Using EDC/HOBt in DMF:
-
Activate 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 min.
-
Add 4-[3-(trifluoromethyl)phenyl]piperazine (1.0 equiv) and stir at room temperature for 12 h.
-
Isolate the product via extraction (EtOAc/H₂O) and column chromatography (SiO₂, hexane/EtOAc 1:1).
Yield : 65–70%
Uranium/Guanidinium Reagents
HATU -mediated coupling in acetonitrile:
-
Combine carboxylic acid (1.0 equiv), HATU (1.05 equiv), and DIPEA (3.0 equiv) in MeCN.
-
Add piperazine derivative (1.0 equiv) and stir for 4 h at 25°C.
Yield : 82–85%
BOP-Cl Activation
BOP-Cl in dichloromethane:
-
Activate acid with BOP-Cl (1.1 equiv) and Et₃N (3.0 equiv) in CH₂Cl₂ for 2 h.
-
Add piperazine and stir overnight.
Yield : 70–75%
Table 2: Efficiency of Coupling Reagents
| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 12 | 65 | 90 |
| HATU | MeCN | 4 | 83 | 98 |
| BOP-Cl | CH₂Cl₂ | 16 | 72 | 95 |
Optimization and Scalability
Solvent Effects
Catalytic Additives
Industrial-Scale Considerations
-
Continuous flow systems minimize exothermic risks during carboxylation and amidation.
-
Crystallization-driven purification replaces chromatography for cost-effective bulk production.
Analytical and Spectroscopic Characterization
NMR Spectroscopy
Mass Spectrometry
Challenges and Alternative Routes
Byproduct Formation
Q & A
Basic: What are the common synthetic routes for synthesizing 1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine?
Methodological Answer:
The synthesis typically involves multi-step reactions, focusing on:
- Core formation : The imidazo[1,2-b]pyridazine core is constructed via cyclization reactions, often starting from aminopyridazine intermediates.
- Piperazine functionalization : Alkylation or acylation of the piperazine ring is performed using reagents like bis(2-chloroethyl)amine or carbonylating agents (e.g., 2-methylimidazo[1,2-b]pyridazine-6-carbonyl chloride) under reflux conditions in solvents such as DMF or sulfolane .
- Coupling reactions : The 3-(trifluoromethyl)phenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, with intermediates purified via silica gel chromatography (ethyl acetate/hexane systems) .
Basic: Which spectroscopic methods are recommended for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR are critical for verifying substituent positions on the piperazine and imidazo-pyridazine moieties. For example, aromatic protons in the 3-(trifluoromethyl)phenyl group appear as distinct splitting patterns in H NMR .
- IR spectroscopy : Confirms carbonyl (C=O) and trifluoromethyl (C-F) functional groups via characteristic absorption bands .
- LCMS/HPLC : Validates molecular weight and purity, with ESI-MS used to detect the [M+H] ion .
Advanced: How can researchers optimize the yield of the piperazine ring formation during synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, sulfolane) enhance reaction rates for alkylation steps at elevated temperatures (150°C) .
- Catalyst use : Bases like KCO or NaH improve nucleophilic substitution efficiency for piperazine intermediates .
- Purification : Gradient column chromatography (e.g., ethyl acetate/hexane from 1:8 to 1:2) resolves side products, while recrystallization enhances purity .
Advanced: What structural modifications enhance the compound's solubility without compromising bioactivity?
Methodological Answer:
- Piperazine substitution : Introducing hydrophilic groups (e.g., hydroxyl, morpholine) at the 4-position of the piperazine ring improves water solubility. For example, N-methylpiperazine derivatives show enhanced solubility while retaining kinase inhibition activity .
- Trifluoromethyl adjustments : Replacing the 3-(trifluoromethyl)phenyl group with a pyridyl or methoxyphenyl moiety balances lipophilicity and solubility .
- Salt formation : Dihydrochloride salts of piperazine derivatives (e.g., 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride) improve crystallinity and dissolution .
Advanced: What strategies address conflicting biological activity data across assay models?
Methodological Answer:
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature) to minimize variability .
- Orthogonal assays : Cross-validate using biochemical (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays. For instance, discrepancies in IC values may arise from differential cell permeability .
- Structural analogs : Compare activity of derivatives (e.g., varying substituents on the imidazo-pyridazine core) to identify critical pharmacophores .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage conditions : Store at -20°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis or oxidation of the trifluoromethyl group .
- pH sensitivity : Avoid exposure to strong acids/bases, which may degrade the piperazine or imidazo-pyridazine rings .
- Light protection : Amber vials prevent photodegradation of the aromatic systems .
Advanced: How does molecular docking inform the design of derivatives targeting specific kinases?
Methodological Answer:
- Binding site analysis : Docking studies (e.g., using AutoDock Vina) identify key interactions, such as hydrogen bonding between the carbonyl group and kinase ATP-binding pockets .
- Substituent optimization : Bulky groups (e.g., 3-(trifluoromethyl)phenyl) are positioned to occupy hydrophobic pockets, enhancing affinity .
- Free energy calculations : MM-GBSA scoring predicts binding energies to prioritize derivatives for synthesis .
Basic: What synthetic intermediates are critical for quality control during scale-up?
Methodological Answer:
- Key intermediates :
Advanced: How can metabolic stability be predicted for this compound?
Methodological Answer:
- In silico tools : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots, such as oxidation-prone sites on the imidazo-pyridazine core .
- In vitro assays : Microsomal stability studies (human liver microsomes) quantify CYP450-mediated degradation, with LC-MS tracking metabolite formation .
- Deuterium labeling : Stabilize vulnerable positions (e.g., methyl groups) via isotopic substitution to prolong half-life .
Advanced: What computational methods validate the compound's conformational stability in solution?
Methodological Answer:
- Molecular dynamics (MD) simulations : Analyze piperazine ring flexibility and solvent interactions (e.g., water/DMSO mixtures) over 100-ns trajectories .
- NOESY NMR : Detect through-space correlations between the 2-methyl group and adjacent aromatic protons to confirm preferred conformers .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict tautomeric preferences or charge distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
